L-Alanine, N-propyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(propylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIMBUCRNZURQB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576722 | |
| Record name | N-Propyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13013-28-0 | |
| Record name | N-Propyl alanine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL ALANINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV484CWH7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
N Alkylated Amino Acids As Non Proteinogenic Building Blocks in Organic Synthesis
N-alkylated amino acids are a class of non-proteinogenic amino acids where one of the hydrogen atoms on the alpha-amino group is replaced by an alkyl group. researchgate.netrsc.org This structural modification imparts unique properties that are highly valued in organic synthesis. Unlike their naturally occurring counterparts, the introduction of an N-alkyl group can significantly alter the conformational preferences, lipophilicity, and metabolic stability of peptides and other bioactive molecules. nih.gov
The presence of the N-alkyl group prevents the formation of the typical amide N-H bond, which is a crucial hydrogen bond donor in the secondary structures of peptides. nih.gov This disruption can lead to a more rigid peptide backbone and can be strategically employed to induce specific conformations, such as β-turns. nih.gov Consequently, N-alkylated amino acids, including N-Propyl-L-Alanine, serve as valuable building blocks for the synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced properties like increased resistance to enzymatic degradation and improved membrane permeability. nih.gov The development of sustainable methods for synthesizing chiral N-alkylated amino acids is an active area of research, with both chemical and biocatalytic routes being explored. researchgate.netresearchgate.net
Academic Significance of N Propyl L Alanine Derivatives in Specialized Chemical Applications
The unique structural features of N-Propyl-L-Alanine and its derivatives make them valuable in several specialized areas of chemical research. Their incorporation into peptides and other molecules can lead to compounds with tailored biological activities and physicochemical properties.
One significant application lies in the synthesis of modified peptides. ontosight.ai By replacing a standard amino acid with N-Propyl-L-Alanine, researchers can systematically probe the structure-activity relationships of bioactive peptides. benchchem.com The propyl group can influence the binding affinity of a peptide to its receptor and alter its metabolic stability. ontosight.aibenchchem.com For instance, derivatives of L-Alanine have been investigated for their potential in developing enzyme inhibitors. ontosight.ai
Furthermore, N-Propyl-L-Alanine serves as a versatile intermediate in the synthesis of more complex molecules. ontosight.aibenchchem.com Its chemical structure allows for a variety of transformations, including oxidation, reduction, and substitution reactions, enabling the creation of novel derivatives with specific biological or material properties. benchchem.com
Overview of Key Research Domains Pertaining to N Propyl L Alanine
Chemo-selective Synthetic Pathways to N-Propyl-L-Alanine
Direct N-Alkylation Strategies of L-Alanine
Direct N-alkylation of L-alanine presents a straightforward approach to synthesizing N-propyl-L-alanine. One common method involves the reaction of L-alanine with propyl halides, such as n-propyl bromide or iodide, under basic conditions. This facilitates the nucleophilic substitution at the amino group. However, this strategy can be hampered by issues such as over-alkylation, leading to the formation of N,N-di-n-propyl-L-alanine, and a risk of racemization, which compromises the stereochemical integrity of the product. Typical yields for this method range from 40-55%.
Reductive amination offers an alternative with improved stereoselectivity. This process involves reacting a pyruvate (B1213749) source with n-propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method generally provides higher yields (60-70%) and excellent enantiomeric excess (>90% ee) for the desired L-isomer, effectively minimizing racemization.
A more recent and greener approach is the direct N-alkylation of unprotected amino acids with alcohols, a process known as hydrogen borrowing catalysis. nih.govnih.gov This method uses a catalyst, such as an iron complex, to facilitate the reaction between the amino acid and an alcohol, producing water as the only byproduct. nih.gov This strategy is highly selective and maintains the optical purity of the amino acid. nih.govnih.gov
Table 1: Comparison of Direct N-Alkylation Strategies for L-Alanine
| Method | Substrates | Conditions | Yield | Advantages | Limitations |
| Direct Alkylation with Propyl Halide | L-Alanine, n-propyl bromide, base | Aqueous/alcoholic media, 60–80°C, 12–24 hours | ~40–55% | Simple procedure | Over-alkylation, racemization |
| Reductive Amination | Pyruvic acid, n-propylamine, NaBH₃CN | Buffered aqueous solution (pH 6–7), 25°C, 6–8 hours | 60–70% | High stereoselectivity (>90% ee) | Use of stoichiometric reductants |
| Hydrogen Borrowing Catalysis | L-Alanine, Propanol, Catalyst | Not specified | High | Green (water as byproduct), high selectivity, retention of stereochemistry nih.gov | Requires specific catalysts nih.gov |
Multi-Step Conversions and Precursor Functionalization Approaches for N-Propyl-L-Alanine
Multi-step synthetic routes often involve the use of protecting groups to enhance selectivity and prevent unwanted side reactions. The amino group of L-alanine can be protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) before the alkylation step. benchchem.commasterorganicchemistry.com For instance, N-Boc protected L-alanine can be synthesized and then alkylated. masterorganicchemistry.com Following the introduction of the propyl group, the protecting group is removed to yield N-propyl-L-alanine. masterorganicchemistry.com This approach, while adding steps, provides greater control over the reaction and can lead to higher purity of the final product.
Another multi-step strategy is the amidomalonate synthesis, which is an extension of the malonic ester synthesis. openstax.org This involves the alkylation of diethyl acetamidomalonate with a propyl halide, followed by hydrolysis and decarboxylation to yield the desired N-propyl-L-alanine. openstax.org
These precursor functionalization strategies are particularly useful in the synthesis of more complex analogues and in solid-phase peptide synthesis where controlled, stepwise addition of moieties is crucial. benchchem.com For example, in the synthesis of a tripeptide containing N-propyl-L-prolinamide, the N-propyl group is introduced via alkylation of a protected prolinamide precursor before its condensation with other amino acid units. benchchem.com
Enantioselective and Diastereoselective Syntheses of N-Alkylated Alanine (B10760859) Derivatives
The synthesis of N-alkylated alanine derivatives with high stereochemical purity often necessitates the use of chiral auxiliaries. renyi.hu These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and subsequent alkylation occurs with high diastereoselectivity, directed by the stereocenter on the auxiliary. wikipedia.org The auxiliary is then cleaved to yield the enantiomerically pure N-alkylated amino acid. wikipedia.org
Another approach involves the use of chiral templates, such as bislactim ethers (Schöllkopf-type glycine (B1666218) enolates), to achieve asymmetric alkylation. renyi.hu The alkylation of these templates with electrophiles proceeds with high diastereoselectivity. renyi.hu
Memory of chirality is a phenomenon where the inherent chirality of an α-amino acid derivative can direct the stereochemistry of an alkylation reaction even after the original stereocenter is temporarily destroyed during enolate formation. sciforum.net This has been demonstrated in the asymmetric α-methylation of N-protected α-amino acid derivatives. sciforum.net
Biocatalytic Routes for Chiral N-Propyl-L-Alanine Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like N-propyl-L-alanine. nih.gov Enzymes offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov
Enzymatic Approaches for N-Alkylation of Alanine Precursors
Enzymes such as transaminases, amine dehydrogenases, and imine reductases are key players in the biocatalytic synthesis of chiral amines. nih.gov
Transaminases (TAs) , particularly ω-transaminases, are widely used for the synthesis of chiral amines. diva-portal.orgrsc.org They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov For the synthesis of N-propyl-L-alanine, a reductive amination approach can be employed where an α-keto acid like α-ketovaleric acid reacts with n-propylamine in the presence of a transaminase. Engineered transaminases have been developed to accept a wider range of substrates, including bulky ones. nih.gov For instance, an engineered ω-transaminase from Arthrobacter citreus can be used to produce N-propyl-L-alanine with yields of 80-90% and an enantiomeric excess greater than 99%.
Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones to the corresponding chiral amines using ammonia (B1221849) as the amine donor and NAD(P)H as a cofactor. nih.gov An N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been shown to catalyze the NADPH-dependent formation of N-alkyl-L-amino acids from α-oxo acids and various alkylamines, including propylamine (B44156). researchgate.net
Imine reductases (IREDs) catalyze the asymmetric reduction of pre-formed imines or the reductive amination of ketones or aldehydes with amines. mdpi.com Protein engineering has been instrumental in improving the stability and activity of these enzymes for industrial applications. mdpi.com
Another biocatalytic strategy involves fermentation-based production using genetically engineered microbial strains, such as E. coli, that express N-alkyltransferase genes. This metabolic engineering approach can lead to the production of N-propyl-L-alanine with high purity.
Table 2: Enzymatic Approaches for N-Propyl-L-Alanine Synthesis
| Enzyme Class | Example Enzyme | Substrates | Yield | Enantiomeric Excess (ee) | Key Features |
| Transaminase | ω-Transaminase from Arthrobacter citreus | α-Ketovaleric acid, n-propylamine | 80–90% | >99% | High stereoselectivity, requires cofactor recycling nih.gov |
| Amine Dehydrogenase | N-methyl-L-amino acid dehydrogenase from Pseudomonas putida researchgate.net | α-oxo acids, propylamine researchgate.net | Not specified | Not specified | NADPH-dependent, ammonia is inert researchgate.net |
| N-Alkyltransferase | Recombinant E. coli expressing alkyltransferase | Not specified | 15–20 g/L | 98% purity | Fermentation-based production |
Green Chemistry Considerations and Advantages of Biocatalysis in N-Alkylated Amino Acid Synthesis
Biocatalysis aligns well with the principles of green chemistry, offering significant advantages over conventional chemical methods. diva-portal.orgeuropa.eu
Mild Reaction Conditions: Enzymatic reactions are typically carried out at ambient temperature and atmospheric pressure in aqueous media, avoiding the need for harsh conditions that can lead to side reactions like racemization and rearrangement. diva-portal.org
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.govdiva-portal.org This leads to higher purity of the final product.
Reduced Environmental Impact: Biocatalysis avoids the use of heavy metal catalysts and flammable or toxic organic solvents, thereby minimizing waste generation. diva-portal.orgmdpi.com The enzymes themselves are biodegradable. diva-portal.org
Improved Atom Economy: Biocatalytic routes can offer superior atom economy, especially in asymmetric synthesis where theoretical yields can reach 100%, compared to kinetic resolutions which are capped at 50%. nih.govdiva-portal.org
Sustainability: The use of renewable resources, such as amino acids and alcohols derived from biomass, in combination with biocatalysis, paves the way for fully sustainable synthetic processes. nih.govrsc.org
Challenges in biocatalysis, such as the need for expensive cofactors like pyridoxal (B1214274) 5'-phosphate (PLP) for transaminases, are being addressed through strategies like cofactor recycling systems and enzyme immobilization, which enhances stability and allows for reuse. nih.gov The development of multi-enzyme cascade reactions further enhances the efficiency and sustainability of biocatalytic processes. europa.eu
Preparation of N-Carboxyanhydride Monomers from N-Propyl-L-Alanine
N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are heterocyclic derivatives of amino acids that serve as crucial monomers for the synthesis of polypeptides through ring-opening polymerization (ROP). epo.orgwikipedia.org This method is one of the most efficient for producing high molecular weight polypeptides. mpg.de The preparation of NCAs from N-alkylated amino acids like N-propyl-L-alanine is a critical step that enables the synthesis of polysarcosine derivatives and other N-substituted polypeptides with unique properties.
The synthesis of NCAs can be broadly categorized into two primary methods: the Leuchs method and the Fuchs-Farthing method. wikipedia.orgnih.gov
Leuchs Method : This approach involves the cyclization of N-alkoxycarbonyl or N-aryloxycarbonyl amino acid chlorides at elevated temperatures. wikipedia.orgnih.gov
Fuchs-Farthing Method : This widely used method involves the direct reaction of an unprotected amino acid with phosgene (B1210022) or its safer liquid (diphosgene) or solid (triphosgene) equivalents. nih.govdcu.ie This technique is often preferred as it can produce pure NCA monomers with good yields. nih.gov
The general strategy for preparing an N-alkyl-L-alanine NCA involves the cyclization of the corresponding N-alkyl amino acid. For instance, the synthesis of N-methyl-L-alanine NCA (mAla-NCA) is achieved by reacting N-Boc-N-methyl-L-alanine with a cyclizing agent such as phosphorus trichloride (B1173362) or thionyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM). rsc.org After the reaction is complete, the solvent and any volatile byproducts are removed under vacuum to yield the crude NCA, which is then purified. rsc.org
A prominent analogue, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA), is a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, including Enalapril, Ramipril, and Trandolapril. google.comwipo.intgoogleapis.com Its synthesis from N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA) has been extensively documented, often employing non-phosgene methods for industrial safety. google.com These methods typically involve activating the NEPA starting material, for example by forming an N-alkoxycarbonyl compound with ethyl chloroformate, followed by cyclization using an acyl group activation reagent like acetyl chloride or thionyl chloride. google.comgoogleapis.comgoogle.com The resulting NEPA-NCA is typically a white crystalline solid. google.comgoogle.com
The following table summarizes various reported conditions for the synthesis of NEPA-NCA:
Table 1: Synthesis Conditions for N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA)
| Starting Material | Reagents | Solvent | Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| NEPA | 1. Ethyl Chloroformate, 10M NaOH2. Acetyl Chloride | Dichloroethane | 1. Stirred for 1 hr2. Stirred for 2 hrs at 85-95°C, then add water at 70-80°C | 82% | 68 | google.com |
| NEPA | 1. Ethyl Chloroformate, 10M NaOH2. Acetyl Chloride | Toluene | 1. Stirred for 0.5 hr2. Reactant added at 5-10°C, then stirred at room temp. | 91% | 68 | google.com |
| NEPA | 1. Ethyl Chloroformate2. Thionyl Chloride | Toluene | Stirred at room temperature | 53% | 68 | google.com |
Similarly, the synthesis of the parent L-alanine N-carboxyanhydride and its N-protected derivatives provides fundamental insights into the formation of these reactive monomers. The unprotected L-alanine NCA can be prepared by reacting L-alanine with phosgene in a suitable solvent like tetrahydrofuran. google.com N-protection, for example with a benzyloxycarbonyl (Cbz) group, can be achieved by reacting the L-alanine-NCA with benzyloxycarbonyl chloride in the presence of a base like N-methylmorpholine. google.com
Table 2: Synthesis of L-Alanine N-Carboxyanhydride and its N-Protected Derivative
| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|---|
| L-alanine N-carboxyanhydride | L-alanine | Phosgene | Tetrahydrofuran | Stirred at 62-64°C for 4 hours | 69% | - | google.com |
The purification of NCA monomers is critical, as impurities can interfere with the subsequent polymerization process. nih.gov Techniques such as recrystallization from appropriate solvent systems (e.g., toluene/hexane, ether/hexane) or flash column chromatography are employed to obtain high-purity NCAs suitable for controlled polypeptide synthesis. nih.govgoogle.comgoogle.com
N-Propyl-L-Alanine as a Chiral Scaffold in Fine Organic Synthesis
The inherent chirality of L-alanine, coupled with the introduction of the N-propyl substituent, positions N-Propyl-L-alanine as a significant chiral scaffold in fine organic synthesis. This modification allows for the stereoselective construction of intricate molecular architectures.
Contribution to the Synthesis of Complex Organic Molecules
N-Propyl-L-alanine serves as a versatile building block, enabling the formation of more complex organic molecules through a range of chemical transformations, including oxidation, reduction, and substitution reactions benchchem.com. Its structure can be leveraged to synthesize derivatives possessing specific biological activities or enhanced pharmacological properties benchchem.com. Furthermore, metal complexes incorporating N-propyl-L-alanine, such as those with iridium(III), have been synthesized, indicating potential applications in asymmetric catalysis where the chiral nature of the amino acid ligand can induce stereoselectivity in catalytic reactions vt.edu.
Utilization as Precursors for Pharmaceutically Relevant Intermediates
A significant application of N-Propyl-L-alanine lies in its role as a precursor for pharmaceutically relevant intermediates. Its unique structure makes it an adaptable building block for synthesizing drug compounds with tailored properties ontosight.ai. Notably, derivatives of N-propyl-L-alanine are crucial intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.
Table 1: Synthesis of Pharmaceutical Intermediates Utilizing N-Propyl-L-Alanine Derivatives
| Pharmaceutical Intermediate | Target Drug Class | Key Synthetic Step(s) | Typical Yield (Overall) | Key Catalysts/Reagents | Citation |
| N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine | ACE Inhibitors | Addition reaction, Hydrogenation | ~70 wt% | Thiourea/Urea compounds (for addition) | google.com |
| N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Hydrogenation) | ACE Inhibitors | Hydrogenation | ~91 wt% | Not specified in snippet | google.com |
Incorporation into Peptide and Peptidomimetic Structures
The incorporation of N-Propyl-L-alanine into peptide chains and the design of peptidomimetics represent another critical area of its application, offering enhanced stability, altered conformations, and modulated biological activities.
Integration of N-Propyl-L-Alanine in Solid-Phase Peptide Synthesis Methodologies
N-Propyl-L-alanine can be effectively integrated into peptides using Solid-Phase Peptide Synthesis (SPPS) methodologies benchchem.combenchchem.comunibe.ch. In SPPS, the alpha-amino group of N-Propyl-L-alanine is typically protected (e.g., with Fmoc), and coupling efficiency is monitored. The presence of the propyl side chain may introduce steric hindrance, potentially necessitating longer coupling times or specific optimization strategies for efficient resin loading benchchem.com.
Automated SPPS workflows are commonly employed for synthesizing peptides containing modified amino acids like N-Propyl-L-alanine. For example, in the synthesis of the tripeptide derivative L-Alanyl-L-alanyl-N-propyl-L-prolinamide, the N-propyl group is introduced via alkylation of the prolinamide moiety using propyl bromide under alkaline conditions benchchem.com. Such automated processes can achieve high yields, often exceeding 85%, with minimal epimerization (<2%), demonstrating the robustness of these methods for incorporating modified residues benchchem.com.
Table 2: N-Propyl-L-Alanine Incorporation in Peptide Synthesis
| Peptide/Derivative | Synthesis Method | Yield | Epimerization | N-Propyl Group Introduction Method | Citation |
| L-Alanyl-L-alanyl-N-propyl-L-prolinamide | Automated Solid-Phase Peptide Synthesis (SPPS) | >85% | <2% | Alkylation of prolinamide | benchchem.com |
Design and Synthesis of N-Propyl-L-Alanine Containing Peptidomimetics
N-Propyl-L-alanine is also instrumental in the design and synthesis of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides but often possess improved metabolic stability and bioavailability, overcoming common limitations of peptide therapeutics upc.eduresearchgate.net. By incorporating unnatural amino acids like N-Propyl-L-alanine, researchers can create conformationally constrained analogs. These constrained structures can mimic the specific bound conformations of peptides, potentially enhancing binding affinity by reducing the entropic penalty associated with binding upc.edu. N-Propyl-L-alanine acts as a fundamental building block in constructing these advanced peptidomimetics, enabling the synthesis of molecules with tailored biological activities and improved pharmacological profiles benchchem.com.
Compound List:
N-Propyl-L-alanine
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
L-Alanyl-L-alanyl-N-propyl-L-prolinamide
Advanced Analytical and Spectroscopic Characterization of N Propyl L Alanine and Its Derivatives
High-Resolution Chromatographic Separation Techniques
Chromatography plays a pivotal role in separating N-Propyl-L-Alanine from other compounds, especially in complex biological or chemical matrices.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Amino acids, being polar and non-volatile, typically require derivatization to enhance their volatility and thermal stability for GC-MS analysis. For N-Propyl-L-Alanine, derivatization strategies aim to convert the amino and carboxyl groups into less polar, more volatile derivatives.
Common derivatization agents for amino acids include chloroformates (e.g., propyl chloroformate) or silylating agents (e.g., BSTFA, MTBSTFA). Propyl chloroformate derivatization, for instance, converts amino acids into their N-alkoxycarbonyl alkyl ester derivatives, which are amenable to GC-MS analysis wrc.org.zanist.govscielo.org.zaajol.infod-nb.inforesearchgate.netnih.govmdpi.comjove.com. The resulting derivatives of N-Propyl-L-Alanine would yield characteristic mass spectra, allowing for identification and quantification. For example, GC-MS analysis of β-N-methylamino-L-alanine (BMAA), another amino acid derivative, using propyl chloroformate derivatization resulted in a retention time of 3.95 minutes and a mass-to-charge ratio (m/z) of 130.2 wrc.org.zascielo.org.za. While specific data for N-Propyl-L-Alanine's GC-MS profile is not universally detailed, the general principles suggest that its derivatives would exhibit specific retention times and fragmentation patterns useful for identification. The derivatization of amino acids with reagents like methyl chloroformate or propyl chloroformate can be performed directly in aqueous samples, allowing for automation d-nb.inforesearchgate.net. The electron ionization mass spectra of these derivatives reveal specific fragmentation patterns applicable for structure elucidation nist.gov.
Liquid chromatography (LC) coupled with mass spectrometry (MS) is widely used for the analysis of amino acids and their derivatives, particularly in complex matrices where derivatization for GC-MS might be challenging or time-consuming. LC-MS offers high sensitivity and selectivity, and LC-MS/MS (tandem mass spectrometry) or High-Resolution Mass Spectrometry (HRMS) further enhances these capabilities.
LC-MS/MS methods, often employing electrospray ionization (ESI) in positive ion mode, are effective for analyzing amino acids, including N-Propyl-L-Alanine, often without prior derivatization researchgate.netmdpi.comnih.govnih.gov. For instance, the analysis of β-N-methylamino-L-alanine (BMAA) using LC-MS yielded a peak at a retention time of 9.4 minutes with a quasi-molecular ion m/z of 333 wrc.org.zascielo.org.zaajol.info. LC-MS/MS, using selected reaction monitoring (SRM) for specific product ions, can further improve sensitivity and specificity scielo.org.zaajol.info. HRMS provides accurate mass measurements, enabling precise identification of compounds even in complex mixtures researchgate.netmdpi.comnih.gov.
When derivatization is employed for LC-MS, reagents like propyl chloroformate are also used, yielding a quasi-molecular ion of m/z 333 for BMAA derivatives, which can be distinguished from other compounds with similar masses using MS/MS scielo.org.zaajol.infomdpi.com. The use of HILIC (hydrophilic interaction liquid chromatography) coupled with MS/MS is also a viable approach for analyzing polar compounds like amino acids, sometimes without derivatization, offering good separation but potentially higher matrix effects nih.govresearchgate.net.
Many applications require the separation of enantiomers, particularly if N-Propyl-L-Alanine is used in chiral synthesis or as a chiral building block. Chiral chromatography is essential for determining enantiomeric purity and separating stereoisomers.
Various chiral stationary phases (CSPs) are employed in HPLC for enantioseparation. These phases utilize chiral selectors that interact differentially with enantiomers. For amino acids and their derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins (e.g., bovine serum albumin) are commonly used chromatographyonline.comhplc.eumdpi.comijrps.comresearchgate.netnih.gov. For example, N-benzoyl-D,L-amino acids have been resolved on a RESOLVOSIL BSA-7 (bovine serum albumin) column hplc.eu. Ligand-exchange chromatography, utilizing chiral mobile phase additives like N,N-di-n-propyl-L-alanine (DPA) in combination with cupric acetate, has also been demonstrated for the enantioselective separation of amino acid derivatives chromatographyonline.comchromatographyonline.com. GC-MS can also be adapted for chiral separations using specific chiral columns, such as Chirasil-L-Val, for the enantiomeric separation of derivatized amino acids nih.gov. The development of chiral columns and mobile phases is critical for achieving baseline separation of enantiomers, with factors like mobile phase composition and temperature influencing selectivity hplc.eunih.gov.
Spectroscopic Probing for Structural and Conformational Elucidation
Spectroscopic techniques provide detailed insights into the molecular structure and conformation of N-Propyl-L-Alanine.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure and conformation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the N-Propyl-L-Alanine molecule.
¹H NMR spectra would reveal characteristic signals for the methyl group of alanine (B10760859), the propyl chain protons, the α-proton, and the amine protons. For example, a derivative of alanine, L-Alanyl-L-alanyl-N-propyl-L-prolinamide, showed ¹H NMR signals at δ 1.25 (d, J=6.8 Hz, 6H, Ala-CH₃), 1.45–1.60 (m, 2H, Propyl-CH₂), 2.95–3.15 (m, 4H, Proline β/γ-CH₂), and 4.30–4.50 (m, 3H, α-H) benchchem.com. ¹³C NMR would provide distinct signals for each carbon atom, including the carbonyl carbons, α-carbons, and carbons of the propyl chain and alanine methyl group benchchem.com. NMR can also be used for conformational analysis, providing data on dihedral angles and through-space interactions, which can be further refined with computational methods nih.govnih.govtitech.ac.jpnih.govresearchgate.netresearchgate.netrsc.org. Solid-state ¹⁵N NMR can also provide valuable information on the conformation of polypeptides containing alanine residues titech.ac.jp.
Circular Dichroism (CD) spectroscopy is a technique primarily used to study the secondary structure (e.g., α-helix, β-sheet, random coil) of chiral molecules, particularly peptides and proteins. While N-Propyl-L-Alanine itself is a small molecule, CD spectroscopy is relevant when it is incorporated into larger structures like polypeptides or peptides.
Thermal and X-ray Diffraction Analysis of N-Propyl-L-Alanine Polymers
The thermal and structural properties of polymers derived from N-Propyl-L-Alanine are essential for predicting their behavior in different environments and for designing materials with specific functionalities. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Wide-Angle X-ray Diffraction (WAXD) provide critical insights into these properties. While direct studies on "N-Propyl-L-Alanine polymers" are not extensively detailed in the provided search results, research on analogous N-alkylated amino acid polymers and polypeptides offers relevant insights into the principles and expected outcomes of these analyses.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its weight loss as a function of increasing temperature. For N-Propyl-L-Alanine polymers, TGA would reveal the onset temperature of decomposition, indicating the temperature range within which the polymer begins to degrade. This information is vital for determining processing limits and service temperatures.
While specific TGA data for N-Propyl-L-Alanine polymers were not found, studies on related N-alkylated amino acid polymers, such as poly(N-alkyl glycine)s (polypeptoids), show that thermal stability is influenced by the length and branching of the alkyl side chains acs.org. Generally, polypeptides and polyamino acids exhibit thermal degradation at elevated temperatures, often above 200°C, depending on their specific structure and molecular weight. For instance, some poly(amino acids) show partial melting behavior prior to thermal degradation rsc.org.
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Differential Scanning Calorimetry (DSC) is used to detect thermal transitions such as glass transitions (Tg), melting points (Tm), and crystallization temperatures. These transitions are indicative of changes in the polymer's physical state and molecular mobility.
Research on poly(N-alkyl glycine)s (polypeptoids) with varying linear alkyl side chains (e.g., ethyl, propyl, hexyl, etc.) has shown that these polymers can be semicrystalline, exhibiting distinct melting transitions associated with both side-chain and main-chain crystallization acs.org. For example, poly(N-alkyl glycine)s with n-alkyl side chains of four carbons or longer display two melting transitions. The side chain crystallization occurs at lower temperatures, while main chain crystallization leads to higher melting temperatures. The coupling between these two crystallization events means that increasing side chain length can promote side chain crystallization while weakening main chain crystallization.
Studies on alanine-based polyphosphazenes, which incorporate alanine side groups, reported glass transition temperatures (Tg) for polymers like PNEA, PNEA₅₀mPh₅₀, and PNEA₅₀PhPh₅₀ as -3°C, -6°C, and 35.2°C, respectively nih.gov. These values highlight how the nature of side groups significantly influences the thermal properties. While N-Propyl-L-Alanine polymers are distinct from polyphosphazenes, this demonstrates the principle that the propyl group would influence the Tg and Tm of N-Propyl-L-Alanine polymers.
Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystallinity
Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for determining the crystalline structure and degree of crystallinity in polymers. It provides information about the arrangement of polymer chains in the solid state, including the presence of crystalline or amorphous regions.
Studies on poly(N-alkyl glycine)s with long linear n-alkyl side chains (n = 4–14) have revealed that these polymers are semicrystalline, with WAXD data confirming the presence of ordered structures arising from both side-chain and main-chain crystallization acs.org. The length of the alkyl chain significantly affects the degree of crystallinity and the nature of the crystalline phases. For instance, longer side chains tend to enhance side-chain crystallization. Research on poly(alanine-nylon-alanine) also utilized WAXS (Wide-Angle X-ray Scattering) to analyze the thermal properties, indicating its utility in characterizing such polymers rsc.org.
Isotopic Labeling and Analysis for Mechanistic and Origin Studies
Isotopic labeling is a critical tool for tracing the metabolic pathways, reaction mechanisms, and origins of molecules. By incorporating specific isotopes into N-Propyl-L-Alanine, researchers can track its fate in biological systems or chemical reactions.
Compound-Specific Isotope Ratio Mass Spectrometry for Nitrogen Isotope Analysis
Compound-Specific Isotope Ratio Mass Spectrometry (CS-IRMS) is a highly sensitive technique used to determine the isotopic composition (e.g., δ¹⁵N values) of specific compounds. This is particularly useful for analyzing nitrogen-containing molecules like amino acids and their derivatives.
While direct studies detailing the use of CS-IRMS for N-Propyl-L-Alanine are not explicitly found, the technique is widely applied to amino acids for provenance studies, metabolic tracing, and understanding nitrogen cycling. For example, isotope ratio mass spectrometry is mentioned in the context of authenticity analysis of flavors and essential oils vdoc.pub. In biological and environmental studies, analyzing the nitrogen isotope ratios of amino acids can reveal information about their source (e.g., different trophic levels or metabolic pathways) and how they are processed. If N-Propyl-L-Alanine were to be synthesized or metabolized, its nitrogen isotope signature could be analyzed using CS-IRMS to understand the origin of the nitrogen atom or the specific enzymatic reactions involved. The general principle involves converting the nitrogen in the compound into a gas (like N₂) and then measuring the ratio of ¹⁵N to ¹⁴N atoms using mass spectrometry.
Computational and Theoretical Studies on N Propyl L Alanine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties and reaction pathways of molecules. However, dedicated studies on N-Propyl-L-Alanine are not present in the current body of scientific literature.
A thorough search of scholarly databases reveals a lack of specific ab initio or Density Functional Theory (DFT) calculations performed on N-Propyl-L-Alanine. While DFT has been extensively used to study the electronic structure of the parent amino acid, L-alanine, and its derivatives, no such studies have been published for the N-propyl substituted variant. nih.govscispace.com These computational methods are crucial for determining properties such as molecular orbital energies, charge distributions, and spectroscopic characteristics. The electronic properties of amino acid side chains, including inductive and field effects, have been characterized using quantum mechanics calculations, providing a framework for how such studies could be applied to N-Propyl-L-Alanine in the future. nih.gov
There are no published computational studies that explore the reaction mechanisms and transition states specifically involving N-Propyl-L-Alanine. Research into the reaction mechanisms of similar small molecules and amino acids exists, often employing computational approaches to map potential energy surfaces and identify key intermediates and transition states. acs.orgmdpi.com However, the influence of the N-propyl group on the reactivity of L-alanine has not been computationally investigated.
Molecular Modeling and Simulation of Conformations and Interactions
Molecular modeling and simulation techniques provide insight into the dynamic behavior and interactions of molecules. For N-Propyl-L-Alanine, direct studies are absent, but research on analogous N-alkylated amino acids offers some perspective.
No specific conformational analyses of N-Propyl-L-Alanine have been reported. However, studies on the closely related compound, N-methyl-L-alanine, offer valuable insights into how N-alkylation affects the conformational landscape of L-alanine. semanticscholar.orgresearchgate.net A study combining laser ablation with microwave spectroscopy and ab initio calculations identified four stable conformers of N-methyl-L-alanine in the gas phase. researchgate.net These conformers are stabilized by different types of intramolecular hydrogen bond interactions. researchgate.net The presence of the methyl group creates steric hindrance that influences the observed conformations. researchgate.net It is plausible that the larger propyl group in N-Propyl-L-Alanine would have a more pronounced effect on the conformational preferences, likely favoring more extended structures to minimize steric strain.
| Conformer Type | Hydrogen Bond Interaction | Description |
|---|---|---|
| Type I | NH···O=C | Hydrogen bond between the amino group hydrogen and the carbonyl oxygen. |
| Type II | OH···N | Hydrogen bond between the hydroxyl group hydrogen and the amino group nitrogen. |
| Type III | N–H···O–H | A hydrogen bond where the methyl groups' steric hindrance prevents relaxation to a Type I conformer. |
This table is based on data for N-methyl-L-alanine, as no direct conformational studies on N-propyl-L-alanine are available.
A review of the literature indicates that no molecular dynamics (MD) simulations have been published that specifically focus on the intermolecular interactions of N-Propyl-L-Alanine systems. MD simulations are a powerful tool for studying the behavior of molecules in solution and in condensed phases, providing detailed information on solvation, aggregation, and interactions with other molecules. nih.gov While MD simulations have been performed on solutions of various amino acids to understand their thermodynamic properties and interactions, similar investigations for N-Propyl-L-Alanine are yet to be conducted. nih.gov
Predictive Computational Approaches for Stereochemical Outcomes
There is no available research on the use of predictive computational approaches to determine the stereochemical outcomes of reactions involving N-Propyl-L-Alanine. Such computational methods are instrumental in asymmetric synthesis, helping to predict and explain the enantioselectivity or diastereoselectivity of chemical reactions. The application of these predictive models to reactions involving N-Propyl-L-Alanine remains an unexplored area of research.
Diastereoselectivity Prediction in N-Propyl-L-Alanine Synthesis and Reactions
Information not available in the conducted search.
Future Research Directions and Emerging Areas in N Propyl L Alanine Chemistry
Innovations in Synthetic Methodologies and Derivatization Techniques
Advancements in the synthesis and modification of N-propyl-L-alanine are crucial for expanding its availability and utility. Research is moving beyond classical methods to embrace more efficient, selective, and sustainable approaches.
Future synthetic strategies are likely to include chemoenzymatic and biosynthetic routes. The enzymatic polymerization of L-alanine ethyl ester to form poly(L-alanine) demonstrates the power of enzymes in creating polypeptide structures. acs.org Similar protease-mediated approaches could be developed for N-propyl-L-alanine, offering synthesis in aqueous environments. Furthermore, the development of recombinant E. coli strains for the efficient biosynthesis of D/L-alanine from simple precursors points toward a future where engineered microorganisms could be programmed to produce N-propyl-L-alanine on a large scale. nih.gov Advanced organic synthesis methods, such as the epimerization-free aza-Henry/Umpolung Amide Synthesis (UmAS), provide robust pathways for creating complex peptides that could incorporate N-propyl-L-alanine without compromising stereochemical integrity. orgsyn.org
Derivatization remains a cornerstone of amino acid analysis and functionalization. actascientific.com While traditional reagents like propylchloroformate (PCF) are known, the future lies in more sophisticated techniques that enhance detection or impart new functionalities. plos.org Research into novel derivatizing agents, such as N-alkyl-nicotinic acid N-hydroxysuccinimide esters, can yield stable derivatives ideal for modern analytical methods like reversed-phase chromatography and mass spectrometry. google.com For detailed structural and isotopic analysis, methods involving the formation of diastereomers, for instance by creating N-pivaloyl-(R,S)-2-butyl esters, allow for precise separation and characterization without requiring specialized chiral columns. acs.org
| Derivatization Technique/Reagent | Primary Application | Potential Advantage for N-Propyl-L-Alanine | Reference |
|---|---|---|---|
| Propylchloroformate (PCF) | Pre-column derivatization for chromatography. | Increases hydrophobicity for better retention in reversed-phase liquid chromatography (RPLC). | plos.org |
| N-pivaloyl chloride / (R/S)-2-butanol | Formation of diastereomeric esters for GC analysis. | Enables chiral separation and nitrogen isotope analysis on non-chiral columns. | acs.org |
| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Derivatization for RPC-MS analysis. | Creates stable, charged derivatives that are easily detected by mass spectrometry. | google.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Pre-column derivatization for fluorescence detection. | Provides a highly sensitive method for detecting low concentrations of the amino acid. | actascientific.complos.org |
| Silylation (e.g., BSTFA, MSTFA) | Increases volatility for gas chromatography. | A well-established method to make non-volatile amino acids suitable for GC-MS analysis. | actascientific.com |
Exploration of Novel Applications in Bio-Inspired Materials Science
Bio-inspired materials science seeks to create advanced materials by mimicking the structure and function of biological systems. researchgate.net The incorporation of N-propyl-L-alanine into polymers and other macromolecules is a promising avenue for developing novel materials with programmed properties.
The self-assembly of polypeptides is highly dependent on the nature of their constituent amino acids. acs.org The hydrophobic n-propyl group of N-propyl-L-alanine can be used to precisely tune the amphiphilicity of copolymers. nih.gov This allows for the rational design of self-assembling structures like micelles and polymersomes. nih.govrsc.org For example, amphiphilic copolypeptides containing hydrophobic residues can form ordered supramolecular structures with applications in nanotechnology. nih.gov
Emerging fabrication techniques open new possibilities for creating structured biomaterials. Atomic Layer Deposition (ALD), a method that allows for layer-by-layer material growth, has been successfully used to create polypeptide thin films from protected L-alanine precursors. unm.edu This technique could be adapted for N-propyl-L-alanine to build highly uniform, conformal films on various substrates, creating functional bio-interfaces. Furthermore, the ability of poly(L-alanine) to form β-sheet-rich fibrils is influenced by chain length and environmental conditions. acs.org Incorporating N-propyl-L-alanine could disrupt or modify these interactions, providing a mechanism to control fibril formation and design new hydrogels or scaffolds.
| Bio-Inspired Material Type | Fabrication/Synthesis Principle | Potential Role of N-Propyl-L-Alanine | Reference |
|---|---|---|---|
| Polypeptide Thin Films | Atomic Layer Deposition (ALD) of protected amino acids. | Serve as a monomer to create uniform, functional coatings with tailored surface properties. | unm.edu |
| Self-Assembling Nanofibrils | Spontaneous polymerization and assembly of peptide monomers. | The propyl group can modify hydrophobicity, controlling fibril dimensions, stability, and mechanical properties. | acs.org |
| Stimuli-Responsive Polymersomes | Self-assembly of amphiphilic block copolymers. | Act as a hydrophobic block component, influencing membrane thickness and permeability. | rsc.org |
| Bio-hybrid Polymers | Combination of peptide synthesis with controlled radical polymerization. | Incorporate into peptide segments to tune the properties of the final hybrid material. | researchgate.net |
| Structurally Nanoengineered Antimicrobial Polymers (SNAPPs) | Synthesis of star-shaped polypeptides. | Modify the hydrophobic core of the polymer, potentially enhancing its interaction with bacterial membranes. | nih.gov |
Integration with Advanced Computational Design Principles for N-Propyl-L-Alanine Based Molecules
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. researchgate.net For N-propyl-L-alanine, computational methods offer a powerful way to explore its conformational landscape, reactivity, and interactions before committing to costly and time-consuming synthesis.
Density Functional Theory (DFT) can be employed to optimize the geometry of N-propyl-L-alanine-based molecules, predict their vibrational spectra for comparison with experimental data, and analyze their frontier molecular orbitals (HOMO-LUMO) to understand their electronic properties and reactivity. researchgate.netnih.gov Such calculations provide fundamental insights into the molecule's stability and potential chemical behavior. nih.gov
For larger systems, such as peptides or polymers containing N-propyl-L-alanine, molecular dynamics (MD) simulations are invaluable. researchgate.net MD simulations can model the dynamic behavior of these molecules in different solvents or interacting with surfaces, revealing how the N-propyl group influences peptide folding, aggregation, and conformational stability. researchgate.net Furthermore, molecular docking studies can predict how a molecule containing N-propyl-L-alanine might bind to a protein or other receptor, which is essential for designing molecules with specific recognition capabilities. nih.gov The synergy between these theoretical methods and experimental validation is key to accelerating the discovery of new functional molecules. researchgate.net
| Computational Method | Objective | Specific Application for N-Propyl-L-Alanine Molecules | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and predict properties. | Optimize geometry, calculate vibrational frequencies, and analyze molecular orbitals. | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the physical movements of atoms and molecules. | Study the conformational dynamics of peptides containing N-propyl-L-alanine in solution. | researchgate.net |
| Molecular Docking | Predict the binding orientation of a small molecule to a target. | Model the interaction of N-propyl-L-alanine derivatives with material surfaces or biological macromolecules. | nih.gov |
| Poisson-Boltzmann (PB) / Generalized Born (GB) Models | Calculate electrostatic energies in solution. | Simulate titration curves and predict pKa values of ionizable groups in N-propyl-L-alanine-containing peptides. | researchgate.net |
Interdisciplinary Research Frontiers (excluding direct clinical applications)
The unique properties of N-propyl-L-alanine position it as a valuable component for research at the intersection of chemistry, biology, and materials science. Its application as a noncanonical amino acid (ncAA) is a particularly exciting frontier.
Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of ncAAs into proteins in living cells. nih.gov Applying GCE to insert N-propyl-L-alanine into a target protein would allow researchers to probe protein structure and function in new ways. The propyl group can serve as a sterically subtle probe or be used to modulate the hydrophobic interactions within a protein core or at a protein-protein interface.
In nanotechnology, N-propyl-L-alanine-containing peptides could serve as building blocks for templated synthesis or the controlled assembly of nanomaterials. european-mrs.com The specific interactions afforded by the peptide backbone, combined with the tunable properties imparted by the N-propyl group, could be harnessed to direct the growth of inorganic nanoparticles or to create ordered arrays on surfaces.
Finally, in the context of systems biology and metabolomics, the development of sensitive detection methods for N-propyl-L-alanine could allow it to be used as a metabolic probe. plos.orgfrontiersin.org As a non-proteinogenic amino acid, its presence and metabolism within a biological system, such as the gut microbiome, could be tracked to understand complex biochemical pathways. ontosight.aifrontiersin.org
Q & A
Q. What are the common synthetic pathways for N-propyl-L-alanine, and how do reaction conditions influence yield and purity?
N-propyl-L-alanine can be synthesized via alkylation of L-alanine with propanol derivatives or through enzymatic catalysis. Key factors include reaction temperature (optimized between 50–80°C), pH (neutral to mildly acidic), and catalyst selection (e.g., Amberlyst-15 for esterification) . For stereochemical control, chiral auxiliaries or immobilized enzymes (e.g., alanine dehydrogenases) are recommended to minimize racemization . Purity is typically assessed via HPLC or LC-MS, with yields reported in the range of 60–85% under optimized conditions .
Q. Which analytical methods are most reliable for quantifying N-propyl-L-alanine in complex biological matrices?
LC-MS coupled with reverse-phase chromatography is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Isotope-labeled internal standards (e.g., ¹³C-L-alanine) improve quantification accuracy by correcting for matrix effects . For structural confirmation, ¹H/¹³C NMR is critical, particularly for verifying the N-propyl substitution pattern and chiral integrity .
Q. How does N-propyl-L-alanine interact with mammalian metabolic pathways compared to unmodified L-alanine?
L-alanine serves as a substrate for alanine transaminase (ALT), contributing to gluconeogenesis and neurotransmitter synthesis. The N-propyl modification alters its metabolic fate by reducing uptake via LAT1 transporters and increasing affinity for renal organic anion transporters, as observed in pharmacokinetic studies . In astrocytes, N-propyl derivatives show delayed clearance rates compared to L-alanine, suggesting modified catabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neurochemical effects of N-propyl-L-alanine across different model systems?
Discrepancies in hypnotic or stress-response effects (e.g., chick models vs. mammalian astrocytes) may arise from species-specific transporter expression or metabolic enzyme activity. Methodological recommendations:
Q. What strategies improve chiral purity in enzymatic synthesis of N-propyl-L-alanine at industrial scales?
Metabolic engineering in microbial hosts (e.g., E. coli or B. subtilis) can enhance enantiomeric excess (ee >99%):
- Delete racemase genes (e.g., alr) to prevent D-isomer formation.
- Overexpress alaD (L-alanine dehydrogenase) and NADH oxidases to maintain redox balance during anaerobic fermentation .
- Use immobilized whole-cell biocatalysts to stabilize enzyme activity over repeated batches .
Q. How does N-propyl-L-alanine influence cancer cell invasiveness, and what experimental models best capture this role?
N-propyl oxamate, a derivative, inhibits lactate dehydrogenase C (LDHC) in MDA-MB-231 cells, reducing ATP production in hypoxia and suppressing migration by 40–60% . Key experimental considerations:
- Use LDHC-negative cell lines (e.g., MCF7) as controls to isolate LDHC-specific effects.
- Combine scratch assays with real-time metabolic flux analysis (Seahorse XF) to correlate invasiveness with glycolytic activity .
- Validate in vivo using zebrafish xenograft models for metastatic potential .
Methodological Resources
- Quantitative Workflow : For LC-MS analysis, Creative Proteomics outlines a stepwise protocol including extraction (methanol/water), separation (C18 column), and quantification via external calibration curves .
- Stereochemical Validation : NIST provides reference NMR spectra (¹H: δ 1.45 ppm for propyl-CH₂; ³J coupling constants for chiral center verification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
